molecular formula C22H19N3O4 B243329 N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide

N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide

Cat. No. B243329
M. Wt: 389.4 g/mol
InChI Key: SNEDYXDTWVBUMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide, also known as MO-05, is a small molecule drug that has been extensively studied for its potential applications in various scientific research fields.

Mechanism of Action

The mechanism of action of N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide is not fully understood, but it is believed to target multiple pathways involved in various diseases. N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in various diseases, including cancer and neurodegenerative diseases. N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism and has anti-inflammatory effects.
Biochemical and Physiological Effects:
N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects in animal models of disease. In Alzheimer's disease models, N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide has been shown to reduce amyloid beta (Aβ) accumulation and improve cognitive function. In cancer models, N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide has been shown to inhibit cancer cell growth and induce apoptosis. In addition, N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide has been shown to have anti-inflammatory effects and can improve glucose and lipid metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide in lab experiments is its high potency and selectivity. N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide has been shown to have a high affinity for HDACs and PPARγ, making it an ideal tool for studying these pathways. However, one limitation of using N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide. One direction is the development of more potent and selective analogs of N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide for the treatment of various diseases. Another direction is the study of the pharmacokinetics and pharmacodynamics of N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide in vivo, which can help optimize dosing regimens and improve efficacy. Additionally, the identification of new targets and pathways for N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide can lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide can be synthesized using a multi-step process. The first step involves the reaction between 2-bromo-5-methoxyaniline and 2-aminooxazole to form N-(2-bromo-5-methoxyphenyl)oxazole-2-amine. This intermediate is then reacted with 2-bromo-4-fluoronitrobenzene to form N-[2-bromo-5-(2-nitrophenyl)phenyl]oxazole-2-amine. The final step involves the reduction of the nitro group to an amine using palladium on carbon, followed by the reaction with 3-methylphenol and 2-(chloromethyl)oxirane to form N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide.

Scientific Research Applications

N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer research, N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide has been shown to inhibit the growth of cancer cells and can enhance the efficacy of chemotherapy drugs. In drug discovery, N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide has been identified as a potential lead compound for the development of new drugs targeting various diseases.

properties

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C22H19N3O4/c1-14-5-3-6-16(11-14)28-13-20(26)24-17-12-15(8-9-18(17)27-2)22-25-21-19(29-22)7-4-10-23-21/h3-12H,13H2,1-2H3,(H,24,26)

InChI Key

SNEDYXDTWVBUMA-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC

Origin of Product

United States

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